molecular formula C21H14ClFN2O2 B3745203 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B3745203
M. Wt: 380.8 g/mol
InChI Key: QKGUOVLQRUJDJR-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of Substituents: The 4-chlorobenzyl and 2-fluorophenyl groups can be introduced through nucleophilic substitution reactions, often using reagents like 4-chlorobenzyl chloride and 2-fluorobenzyl bromide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline-2,4-dione derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
  • 1-(4-methylbenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

1-(4-chlorobenzyl)-3-(2-fluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the specific combination of the 4-chlorobenzyl and 2-fluorophenyl groups, which can influence its chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(2-fluorophenyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN2O2/c22-15-11-9-14(10-12-15)13-24-18-7-3-1-5-16(18)20(26)25(21(24)27)19-8-4-2-6-17(19)23/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGUOVLQRUJDJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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